Methyl 7-Methyl-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-Methyl-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions. One common method involves the use of ethyl acetoacetate and 7-hydroxy-4-methylcoumarin in the presence of a base such as potassium carbonate in a solvent like acetone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-Methyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 7-Methyl-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-Methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-2H-chromene-3-carboxylate
- Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
- 7-Diethylamino-3-formylcoumarin
Uniqueness
Methyl 7-Methyl-2-oxo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H10O4 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
methyl 7-methyl-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-7-3-4-8-6-9(11(13)15-2)12(14)16-10(8)5-7/h3-6H,1-2H3 |
InChI Key |
XEVUGHHOALJAGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC |
Origin of Product |
United States |
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